4-[(2-methylbenzoyl)amino]benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPKKSHJCXDTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469507 | |
| Record name | 4-[(2-methylbenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-22-9 | |
| Record name | 4-[(2-methylbenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 4 2 Methylbenzoyl Amino Benzoic Acid
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(2-methylbenzoyl)amino]benzoic acid, the most logical strategic disconnection is the cleavage of the central amide bond (C-N bond). This disconnection identifies 4-aminobenzoic acid (PABA) and 2-methylbenzoic acid as the primary precursors.
This retrosynthetic step suggests a forward synthesis based on an acylation reaction, where the amino group of 4-aminobenzoic acid attacks an activated form of 2-methylbenzoic acid. The activated form is typically a more reactive derivative, such as an acyl chloride (2-methylbenzoyl chloride) or an anhydride (B1165640), to facilitate the formation of the amide bond. quimicaorganica.org This approach is a classic example of nucleophilic acyl substitution.
N-Acylation Reaction Optimizations
The core of the synthesis is the N-acylation reaction. Optimizing this step is crucial for achieving high purity and yield. This involves careful selection of reagents, catalysts, and solvents.
The formation of the amide bond can be achieved through several methods. A common approach is the reaction of 4-aminobenzoic acid with 2-methylbenzoyl chloride, often in the presence of a base to neutralize the HCl byproduct. This is a variation of the Schotten-Baumann reaction.
Alternatively, modern peptide coupling reagents are widely used to facilitate the reaction between the carboxylic acid of 2-methylbenzoic acid and the amine of 4-aminobenzoic acid directly. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack. luxembourg-bio.com This method avoids the need to prepare the more reactive acyl chloride beforehand. nih.gov A variety of such reagents are available, each with its own advantages. luxembourg-bio.comevitachem.com
Table 1: Common Amide Coupling Reagents
| Reagent Name | Abbreviation | Activating Mechanism |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Forms a water-soluble O-acylisourea intermediate |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Forms an activated uronium-based ester |
While many N-acylation reactions proceed with stoichiometric coupling reagents, catalytic methods are being developed to improve efficiency and reduce waste. For the synthesis of a structurally similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, a patented method utilizes silver salts as catalysts for the N-acylation step between an aminobenzoate ester and 2-methyl benzoyl chloride. google.com Another approach involves using a strong inorganic or organic acid to catalyze the reaction when a mixed anhydride of the N-acylamino acid is used. google.com
The choice of solvent is critical as it influences the solubility of reactants, reaction rates, and sometimes the reaction pathway. For N-acylation, polar aprotic solvents are generally preferred because they can dissolve the reactants without interfering with the reaction.
Studies on para-aminobenzoic acid (p-ABA) have shown that solvents with strong hydrogen-bonding capabilities, such as Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF), can significantly interact with the carboxylic acid group. rsc.org This interaction can affect the reactivity of the molecule. The choice of solvent can also impact the final product's crystal form, or morphology. whiterose.ac.uk
Table 2: Solvents Commonly Used in N-Acylation Reactions
| Solvent | Type | Dielectric Constant (approx.) | Key Features |
|---|---|---|---|
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good for dissolving many organic compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Volatile and easy to remove post-reaction. |
| Acetonitrile (B52724) (MeCN) | Polar Aprotic | 37.5 | Highly polar, good for a wide range of reactants. |
Precursor Synthesis and Derivatization
4-Aminobenzoic acid (PABA) is a key building block in many chemical syntheses. nih.gov It can be synthesized commercially by the reduction of 4-nitrobenzoic acid or through a Hofmann rearrangement of the monoamide derivative of terephthalic acid. google.comchemicalbook.com
In the context of synthesizing this compound, a common strategy involves protecting the carboxylic acid group of PABA before the N-acylation step. This prevents self-polymerization or other side reactions. The most common protection method is esterification, for instance, reacting PABA with methanol (B129727) in the presence of an acid catalyst to form methyl 4-aminobenzoate. chemicalbook.comrsc.org After the N-acylation reaction is performed on the amino group, the ester is hydrolyzed back to the carboxylic acid to yield the final product. google.com This esterification-acylation-hydrolysis sequence is a robust method for producing specifically N-acylated PABA derivatives.
Various other derivatives of PABA can be synthesized by reacting the amino group, for example, through acylation with different acyl groups or by forming Schiff bases with aldehydes. mdpi.comnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-aminobenzoic acid |
| 2-methylbenzoic acid |
| 2-methylbenzoyl chloride |
| Dicyclohexylcarbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride |
| Tetrahydrofuran |
| Dichloromethane |
| Acetonitrile |
| Dimethylformamide |
| Dimethyl sulfoxide |
| 4-nitrobenzoic acid |
| Terephthalic acid |
| Methyl 4-aminobenzoate |
Preparation of 2-Methylbenzoyl Chloride and Related Acylating Agents
The most common precursor for the acylation step in the synthesis of this compound is 2-methylbenzoyl chloride. This acylating agent is highly reactive and effectively introduces the 2-methylbenzoyl group to the amino function of 4-aminobenzoic acid. ontosight.ai
Synthesis of 2-Methylbenzoyl Chloride:
A standard laboratory and industrial method for preparing 2-methylbenzoyl chloride involves the reaction of 2-methylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). prepchem.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
The process typically involves charging a reaction vessel with 2-methylbenzoic acid and then adding thionyl chloride, often in excess to serve as both reagent and solvent. prepchem.com The mixture is warmed to facilitate the dissolution of the starting material and initiate the reaction. prepchem.com The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are typically removed from the reaction mixture. prepchem.com After the reaction is complete, excess thionyl chloride is removed by vacuum distillation to yield crude 2-methylbenzoyl chloride as an oil, which can be used in subsequent steps without further purification. prepchem.com
Alternative chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used, though thionyl chloride is widely employed due to its affordability and the convenient removal of byproducts. The reactivity of 2-methylbenzoyl chloride makes it a versatile acylating agent for reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. cymitquimica.com
Below is a table summarizing the reagents typically used in the preparation of 2-methylbenzoyl chloride.
| Reagent | Role | Typical Conditions |
| 2-Methylbenzoic Acid | Starting Material | Solid |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent/Solvent | Cooled initial addition, then warmed to ~45°C prepchem.com |
| Nitrogen | Inert Atmosphere | Used to sweep gaseous byproducts (HCl, SO₂) prepchem.com |
Purification and Isolation Techniques in Synthetic Protocols
Following the synthesis of this compound, purification and isolation are critical to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present. Common methods include recrystallization, extraction, and chromatography.
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; for benzoic acid and its derivatives, water or ethanol (B145695) are often suitable. rsc.org The process can be enhanced by treating the solution with activated carbon to remove colored impurities before crystallization. chemicalbook.com The final product is collected by filtration and dried under vacuum. chemicalbook.com
Extraction: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. rsc.org Acid-base extraction is particularly useful for compounds like this compound, which contains both a carboxylic acid and an amide group. By adjusting the pH of the aqueous phase, the compound can be deprotonated (making it water-soluble as a carboxylate salt) or protonated, allowing for its separation from non-acidic or non-basic impurities. rsc.org
Chromatography: For more challenging separations or to achieve very high purity, chromatographic techniques are employed.
Column Chromatography: The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) carries the components through the column at different rates, allowing for their separation. nih.gov
Affinity Chromatography: This specialized technique can be used for purifying compounds by exploiting specific binding interactions. For instance, affinity gels based on p-aminobenzoic acid derivatives have been synthesized to purify specific enzymes, demonstrating the utility of this approach for molecules containing this moiety. nih.govpsu.edu
The progress of purification is often monitored by thin-layer chromatography (TLC), and the identity and purity of the final product are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. chemicalbook.comresearchgate.net
Exploration of Novel and Sustainable Synthetic Routes
Growing environmental concerns have spurred research into greener and more sustainable methods for amide bond formation, a cornerstone reaction in pharmaceutical and chemical industries. dst.gov.innumberanalytics.com Traditional methods for synthesizing compounds like this compound often rely on harsh reagents and generate significant waste. dst.gov.in Novel approaches focus on milder reaction conditions, higher efficiency, and the use of recyclable catalysts. dst.gov.inresearchgate.net
Biocatalysis: Enzyme-catalyzed synthesis offers a highly selective and environmentally friendly alternative to conventional chemical methods. numberanalytics.comnih.gov Enzymes such as lipases or amidases can catalyze the formation of N-acyl amino acids under mild conditions. nih.gov These biocatalytic routes can avoid the use of toxic chlorinating agents for carboxylic acid activation. nih.gov For example, EDDS lyase has been shown to catalyze the asymmetric addition of various arylamines to fumarate, producing N-arylated aspartic acids with high enantiomeric excess, highlighting the potential for enzymatic synthesis of N-aryl amino acids. rug.nl
Advanced Catalytic Methods: Modern catalysis plays a crucial role in developing sustainable amide synthesis.
Photocatalysis: Scientists have developed methods using Covalent Organic Frameworks (COFs) as photocatalysts for synthesizing amides directly from alcohols under red light irradiation. dst.gov.in This approach offers mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. dst.gov.in
Reusable Acid Catalysts: Brønsted acidic ionic liquids have been employed as reusable catalysts and solvents for the direct coupling of amines and unactivated carboxylic acids, providing a green and efficient methodology. researchgate.net This protocol is solvent-free and allows the catalyst to be recycled multiple times with minimal loss of activity. researchgate.net
Silica and Palladium Catalysis: Research has explored the use of activated silica catalysts for direct amide bond formation. whiterose.ac.uk While limitations exist with bulky substrates, this method has been successfully used to develop a route to the anti-TB drug isoniazid. whiterose.ac.uk
Electrosynthesis: Electrochemical methods are gaining traction as a green tool for chemical synthesis. rsc.org The use of electricity to drive chemical reactions can reduce the reliance on chemical reagents. Electrosynthesis has been applied to the preparation of amides, offering a promising sustainable route for this important class of compounds. rsc.org
These emerging strategies represent a significant step towards more sustainable and efficient chemical manufacturing, with potential applications in the synthesis of this compound and related compounds.
| Sustainable Method | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases, lyases) nih.govrug.nl | High selectivity, mild conditions, avoids toxic reagents numberanalytics.comnih.gov |
| Photocatalysis (COFs) | Red light irradiation, Covalent Organic Framework catalyst dst.gov.in | Mild conditions, high efficiency, recyclable catalyst dst.gov.in |
| Reusable Ionic Liquids | Brønsted acidic ionic liquid as catalyst and solvent researchgate.net | Solvent-free, catalyst recycling, direct condensation researchgate.net |
| Electrosynthesis | Electricity as the driving force for the reaction rsc.org | Reduces reagent use, greener approach rsc.org |
Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 4-[(2-methylbenzoyl)amino]benzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule.
A representative ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, would exhibit several key resonances. The methyl group protons (CH₃) on the 2-methylbenzoyl moiety are expected to produce a singlet peak. The aromatic protons on both benzene (B151609) rings will appear as a complex multiplet in the aromatic region of the spectrum. Additionally, the amide proton (N-H) and the carboxylic acid proton (COOH) will each give rise to a singlet, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Variable | Singlet | 1H | COOH |
| Variable | Singlet | 1H | NH |
| Aromatic Region | Multiplet | 8H | Ar-H |
| Variable | Singlet | 3H | CH₃ |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would show resonances for the carboxylic acid carbonyl carbon and the amide carbonyl carbon at the downfield end. The aromatic carbons will appear in the characteristic aromatic region, and the methyl carbon will be observed at the upfield end of the spectrum. The precise chemical shifts of the aromatic carbons can help in confirming the substitution pattern on the benzene rings.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Downfield Region | C=O (Carboxylic Acid) |
| Downfield Region | C=O (Amide) |
| Aromatic Region | Aromatic Carbons |
| Upfield Region | CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of all proton and carbon signals and to establish the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the benzoyl and benzoic acid moieties through the amide linkage.
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Carbonyl Stretching Vibrations
The IR spectrum of this compound will prominently feature strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The carboxylic acid carbonyl (C=O) and the amide carbonyl (C=O) will have characteristic, though potentially overlapping, absorption frequencies. The exact position of these bands can be influenced by hydrogen bonding.
Amide N-H Stretching and Bending Modes
The presence of the amide functional group is further confirmed by the observation of N-H stretching and bending vibrations. The N-H stretching vibration typically appears as a moderate to strong band in the region of 3300 cm⁻¹. The N-H bending vibration is usually observed at a lower frequency.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| Broad, ~3000 | O-H Stretch | Carboxylic Acid |
| ~3300 | N-H Stretch | Amide |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
Through the combined application of these spectroscopic techniques, researchers can confidently determine and verify the structure of this compound, providing a solid foundation for further investigation into its chemical and physical properties.
Aromatic Ring Vibrations
The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic vibrations associated with its two substituted aromatic rings. The vibrations of aromatic C-H bonds are typically observed above 3000 cm⁻¹. ijtsrd.com In-plane bending vibrations for the C-H bonds of phenyl rings generally appear in the 1000-1300 cm⁻¹ region, while out-of-plane bending vibrations are found between 700 and 1000 cm⁻¹. ijtsrd.com
The C=C stretching vibrations within the aromatic rings are expected to produce bands in the 1465 to 1625 cm⁻¹ range. docbrown.info The presence of an amide linkage and a carboxylic acid group, along with the methyl substituent, will influence the precise position and intensity of these absorptions. For comparison, in related molecules like 4-aminobenzoic acid, aromatic C-H in-plane bending modes are observed at 1130, 1089, and 955 cm⁻¹ in the IR spectrum. researchgate.net
Table 1: Expected Aromatic Ring Vibrations for this compound
| Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | > 3000 |
| Aromatic C=C Stretching | 1465 - 1625 |
| Aromatic C-H In-plane Bending | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The nominal molecular weight of the compound is 255.27 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the neutral molecule C₁₅H₁₃NO₃ is 255.08954328 Da. nih.gov This precise measurement is critical for distinguishing it from other compounds with the same nominal mass. HRMS also aids in elucidating fragmentation pathways by providing high-accuracy masses for fragment ions.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound, which contains a carboxylic acid and an amide group. ESI-MS would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. ESI coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion, providing valuable structural information. vu.edu.au
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique. While often used for large biomolecules, related aminobenzoic acid derivatives have been explored as matrices for MALDI analysis. nih.gov For the analysis of this compound itself, MALDI-MS could provide information on the molecular ion, although its application might be less common than ESI-MS for a molecule of this size.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The structure of this compound contains two phenyl rings and an amide linkage, which form a conjugated system. This conjugation gives rise to characteristic absorption bands in the UV region, primarily due to π → π* transitions.
Derivatives of benzoic acid typically show three main absorption bands. researchgate.net For aminobenzoic acids, these bands are observed around 33-36 kK (278-303 nm), 36-44 kK (227-278 nm), and above 44 kK (<227 nm). niscpr.res.in The spectrum of this compound is expected to be complex due to the overlap of transitions originating from the benzoyl and the aminobenzoic acid moieties. The exact position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the solvent used. niscpr.res.in For instance, 4-aminobenzoic acid itself shows an absorption peak at 280 nm. sphinxsai.com
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Absorption Region | Chromophore |
|---|---|---|
| π → π* | 270 - 310 nm | Conjugated aromatic system |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a newly synthesized compound. By determining the mass percentages of carbon, hydrogen, nitrogen, and oxygen, researchers can confirm the purity and stoichiometry of this compound. The theoretical elemental composition is calculated from its molecular formula, C₁₅H₁₃NO₃. nih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 70.58 |
| Hydrogen | H | 5.13 |
| Nitrogen | N | 5.49 |
Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific single-crystal X-ray diffraction study for 4-[(2-methylbenzoyl)amino]benzoic acid is not publicly available, analysis of closely related structures, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, provides valuable insights into the likely solid-state conformation. nih.gov
In the solid state, molecules of similar N-aroyl amino acids often engage in extensive hydrogen bonding. For instance, in the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid, intermolecular N—H⋯O hydrogen bonds link molecules into chains. nih.gov Furthermore, pairs of intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of inversion-related molecules lead to the formation of centrosymmetric dimers. nih.gov This acid–acid homodimer is a common and robust supramolecular synthon in the crystal engineering of carboxylic acids. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the amide N-H group and the carboxylic acid group acting as hydrogen bond donors, and the amide and carboxylic carbonyl oxygen atoms acting as acceptors.
The internal geometry of this compound can be inferred from standard values and data from related compounds. The bond lengths and angles are generally expected to be within normal ranges for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. nih.gov
A critical conformational parameter is the dihedral angle between the two aromatic rings. In the related molecule 2-methyl-4-(2-methylbenzamido)benzoic acid, this angle is a significant 82.4°. nih.gov This pronounced twist is a result of steric hindrance between the two methyl-substituted benzene (B151609) rings. For this compound, a substantial dihedral angle is also expected due to the steric pressure exerted by the ortho-methyl group on the benzoyl ring, which would prevent a coplanar arrangement of the molecule.
Table 1: Representative Crystallographic Data for a Related Compound, 2-Methyl-4-(2-methylbenzamido)benzoic acid nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.318 (9) |
| b (Å) | 10.230 (2) |
| c (Å) | 13.901 (3) |
| β (°) | 125.50 (3) |
| V (ų) | 2699.7 (16) |
| Z | 8 |
| Dihedral Angle between Benzene Rings (°) | 82.4 (2) |
Computational Methods for Gas-Phase and Solution-Phase Conformation
Computational chemistry offers a powerful tool to explore the conformational preferences of molecules in the absence of crystal packing forces or in the presence of a solvent.
For this compound, computational modeling could predict the most stable conformations by rotating the single bonds of the amide linkage and the bond connecting the benzoic acid ring to the amide nitrogen. Such studies would likely reveal several low-energy conformers. The global minimum energy conformation would be determined by a delicate balance of steric and electronic effects.
A key feature influencing the conformation of this compound is the steric hindrance caused by the 2-methyl group on the benzoyl ring. This ortho-substituent is expected to force the benzoyl ring out of the plane of the amide linkage to minimize van der Waals repulsion.
Chiral Properties and Stereoisomerism (if applicable to derivatives)
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry in some of its conformations. fda.gov However, derivatives of this compound could be made chiral. For instance, the introduction of a chiral center, such as by substitution on the methylene (B1212753) group of a related aminomethylbenzoic acid, would result in enantiomers. wikipedia.org Furthermore, if the rotation around the aryl-carbonyl or aryl-nitrogen bonds were sufficiently restricted due to bulky substituents, atropisomerism could arise, leading to stable, non-interconverting enantiomeric conformers.
Derivatization Strategies and Analogue Synthesis Research
Modifications on the 2-Methylbenzoyl Moiety
The 2-methylbenzoyl group offers several sites for structural modification, including the methyl group and the aromatic ring. These changes can influence the molecule's conformation, electronic properties, and steric bulk.
While direct studies on the modification of the methyl group of 4-[(2-methylbenzoyl)amino]benzoic acid are not extensively documented, analogous research on similar N-acyl compounds provides insights into potential derivatization strategies. The methyl group can be a target for various transformations to investigate the impact of steric and electronic changes in this region of the molecule.
Potential modifications could include:
Halogenation: Introduction of fluorine, chlorine, or bromine atoms to create -CH2X, -CHX2, or -CX3 groups.
Oxidation: Conversion of the methyl group to a hydroxymethyl (-CH2OH), formyl (-CHO), or carboxylic acid (-COOH) group.
Alkylation/Arylation: Replacement of one or more hydrogen atoms with larger alkyl or aryl groups to increase steric hindrance.
These modifications would be expected to alter the molecule's lipophilicity and its interaction with biological targets. The electronic nature of the substituent on the methyl group could also influence the amide bond's reactivity and conformation.
The aromatic ring of the 2-methylbenzoyl moiety is a prime target for substitution to explore structure-activity relationships. The introduction of various functional groups can modulate the electronic and steric properties of the entire molecule. Research on analogous N-aroyl-4-aminobenzoic acids demonstrates that a wide range of substituents can be introduced onto the benzoyl ring.
Common derivatization strategies include the introduction of:
Electron-donating groups (EDGs): Such as methoxy (B1213986) (-OCH3) or additional alkyl groups, which can increase electron density in the ring.
Electron-withdrawing groups (EWGs): Such as nitro (-NO2), cyano (-CN), or haloformyl (-COX), which decrease electron density.
Halogens: Fluorine, chlorine, and bromine are frequently used to alter lipophilicity and electronic properties.
The position of these substituents (ortho, meta, or para to the carbonyl group) would also play a crucial role in their effect. For instance, ortho-substituents could induce significant steric hindrance, forcing the benzoyl ring out of planarity with the amide linkage.
Table 1: Potential Analogues of this compound with Modifications on the 2-Methylbenzoyl Aromatic Ring
| Substituent on Benzoyl Ring | Position | Expected Effect |
| 4-Methoxy | para | Electron-donating |
| 4-Nitro | para | Electron-withdrawing |
| 3,5-Dichloro | meta | Electron-withdrawing, Increased Lipophilicity |
| 2-Fluoro | ortho | Steric and Electronic Effects |
| 4-Trifluoromethyl | para | Strong Electron-withdrawing |
Substituent Patterns on the Benzoic Acid Ring
The benzoic acid portion of the molecule is crucial for its acidic properties and provides another avenue for derivatization. Modifications here can significantly impact the compound's pKa, solubility, and interactions with biological systems.
The introduction of substituents on the benzoic acid ring can have predictable effects based on their electronic and steric properties. Electron-withdrawing groups generally increase the acidity of the carboxylic acid, while electron-donating groups decrease it.
Research on substituted benzoic acids has extensively characterized these effects. For example, a nitro group in the ortho or para position significantly lowers the pKa, whereas a methoxy group has the opposite effect. The position of the substituent relative to the carboxylic acid and the amide linkage is critical.
Table 2: Predicted pKa Shifts for Substituted Analogues of this compound
| Substituent on Benzoic Acid Ring | Position Relative to -COOH | Expected pKa Change |
| 3-Nitro | meta | Decrease |
| 2-Hydroxy | ortho | Decrease |
| 3-Methyl | meta | Increase |
| 2,6-Dichloro | ortho | Significant Decrease |
Steric hindrance from bulky substituents ortho to the carboxylic acid group can affect its ability to form intermolecular hydrogen bonds or interact with binding sites.
Examples of such modifications based on analogous structures in the literature include:
Replacement with a pyridine (B92270) carboxylic acid (nicotinic, isonicotinic, or picolinic acid).
Replacement with a thiophene (B33073) carboxylic acid.
Fusion with another aromatic or heterocyclic ring to form a naphthalene (B1677914) or quinoline (B57606) scaffold.
These changes can lead to compounds with significantly different properties and potential applications. For instance, the introduction of a basic nitrogen atom in a pyridine ring would create a zwitterionic compound.
Exploration of Isomeric Forms and Their Synthetic Accessibility
The parent compound, this compound, has several structural isomers that are of interest for comparative studies. These include isomers where the substituents are at different positions on the aromatic rings.
The primary isomers of interest are:
Positional isomers of the aminobenzoic acid moiety: 2-[(2-methylbenzoyl)amino]benzoic acid and 3-[(2-methylbenzoyl)amino]benzoic acid.
Positional isomers of the methylbenzoyl moiety: 4-[(3-methylbenzoyl)amino]benzoic acid and 4-[(4-methylbenzoyl)amino]benzoic acid.
The synthetic accessibility of these isomers generally relies on the availability of the corresponding substituted aminobenzoic acid and methylbenzoyl chloride starting materials. The standard Schotten-Baumann reaction conditions (acylation of the amine with the acid chloride in the presence of a base) are typically employed for their synthesis. The yields and purity of the products can be influenced by the steric hindrance and electronic properties of the specific isomers. For example, the synthesis of the 2-amino isomer might be subject to greater steric hindrance compared to the 4-amino isomer.
Table 3: Key Isomers of this compound
| Isomer Name | Structure |
| 2-[(2-methylbenzoyl)amino]benzoic acid | The amino and carboxyl groups are ortho to each other. |
| 3-[(2-methylbenzoyl)amino]benzoic acid | The amino and carboxyl groups are meta to each other. |
| 4-[(3-methylbenzoyl)amino]benzoic acid | The methyl group is at the meta position of the benzoyl ring. |
| 4-[(4-methylbenzoyl)amino]benzoic acid | The methyl group is at the para position of the benzoyl ring. |
The systematic synthesis and evaluation of these isomers are crucial for developing a comprehensive understanding of the structure-property relationships within this class of compounds.
Synthesis of Modified Forms for Bioavailability Research (e.g., esterification for prodrug concepts for research purposes)
The esterification of the carboxylic acid group in this compound is a primary strategy explored in research to create prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach is often employed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, thereby enhancing its bioavailability for research studies.
The synthesis of ester prodrugs of compounds structurally related to this compound, such as various N-acylaminobenzoic acids, typically involves standard chemical reactions. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The choice of alcohol can be varied to produce a range of esters with different properties. For instance, esterification with ethanol (B145695) would yield the ethyl ester, while reaction with methanol (B129727) would produce the methyl ester.
Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol to form the ester. This method is often preferred for its higher yields and applicability to a wider range of alcohols.
The rationale behind creating ester prodrugs is to mask the polar carboxylic acid group, which can limit a molecule's ability to cross biological membranes. By converting it to a less polar ester, the lipophilicity of the compound is increased, potentially leading to improved absorption from the gastrointestinal tract in preclinical models. Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterase enzymes present in the blood, liver, and other tissues, to release the active parent carboxylic acid.
Research on analogous compounds has demonstrated the feasibility of this approach. For example, studies on various 4-aminobenzoic acid derivatives have shown that esterification can significantly alter their pharmacokinetic properties. While specific data on the esterification of this compound for bioavailability research is not extensively detailed in publicly available literature, the principles derived from related structures provide a strong foundation for its application.
Below is a table summarizing potential ester derivatives of this compound that could be synthesized for research purposes, based on common esterification strategies.
| Ester Derivative | Potential Alcohol Reactant | Potential Synthetic Method | Research Purpose |
| Methyl 4-[(2-methylbenzoyl)amino]benzoate | Methanol | Fischer-Speier Esterification or Acyl Chloride Route | Investigating basic pharmacokinetic parameters |
| Ethyl 4-[(2-methylbenzoyl)amino]benzoate | Ethanol | Fischer-Speier Esterification or Acyl Chloride Route | Assessing the impact of a small alkyl ester on absorption |
| Isopropyl 4-[(2-methylbenzoyl)amino]benzoate | Isopropanol (B130326) | Acyl Chloride Route | Evaluating the effect of a bulkier ester group on enzymatic cleavage |
Development of Conjugates for Research Probes
The development of conjugates of this compound is another important avenue of research, aimed at creating tools to investigate its biological interactions and mechanisms of action. A conjugate is formed by linking the parent compound to another chemical entity, such as a fluorescent dye, a biotin (B1667282) molecule, or a larger biomolecule like a peptide.
The synthesis of these conjugates typically utilizes the reactive functional groups on this compound, namely the carboxylic acid and the secondary amide. The carboxylic acid is a common site for conjugation. It can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an active ester that can then react with an amine-containing molecule to form a stable amide bond. This is a widely used method for attaching fluorescent labels or biotin tags that have amine-functionalized linkers.
Alternatively, the aromatic rings of the molecule could potentially be modified to introduce other functional groups suitable for conjugation, although this would be a more complex synthetic undertaking and would result in a more significant modification of the original structure.
The purpose of creating such conjugates is to enable various types of in vitro and in cell-based research. For example:
Fluorescent Probes: Conjugating a fluorescent dye to this compound would allow researchers to visualize its localization within cells using fluorescence microscopy. This can provide valuable information about its cellular uptake, distribution, and potential target organelles.
Biotinylated Probes: A biotin conjugate can be used in affinity-based studies, such as pull-down assays. In such experiments, the biotinylated compound is incubated with a cell lysate. Any proteins that bind to the compound can then be isolated using streptavidin-coated beads, which have a very high affinity for biotin. These isolated proteins can then be identified, providing clues about the compound's molecular targets.
Peptide Conjugates: Linking the compound to a specific peptide sequence can be a strategy to target it to particular cells or tissues that express receptors for that peptide. This is a concept explored in targeted drug delivery research.
The table below outlines some potential conjugates of this compound and their research applications.
| Conjugate Type | Attached Moiety | Potential Linkage Chemistry | Research Application |
| Fluorescent Probe | Fluorescein or Rhodamine | Amide bond formation via activated carboxylic acid | Cellular uptake and subcellular localization studies |
| Affinity Probe | Biotin | Amide bond formation via activated carboxylic acid | Identification of protein binding partners (target deconvolution) |
| Targeted Conjugate | Cell-penetrating peptide | Amide bond formation via activated carboxylic acid | Investigating targeted uptake mechanisms |
Mechanistic Studies of Biological Interactions in Vitro Research
Enzyme Inhibition Kinetics and Mechanistic Pathways
There is a lack of specific studies in the reviewed scientific literature detailing the enzyme inhibition kinetics or mechanistic pathways for 4-[(2-methylbenzoyl)amino]benzoic acid. While related compounds, such as certain 4-benzamidobenzoic acid hydrazide derivatives, have been investigated as inhibitors of soluble epoxide hydrolase (sEH), no such data is available for this compound itself. nih.gov Therefore, its inhibitory constants (K_i), half-maximal inhibitory concentrations (IC₅₀), and the specific nature of its interaction with any enzymatic targets (e.g., competitive, non-competitive) remain uncharacterized.
Receptor Binding Profiling and Ligand-Target Interactions in Vitro
No specific data from in vitro receptor binding assays for this compound could be identified in the available literature. Consequently, its affinity (K_d), selectivity for various receptors, and the molecular interactions that would govern its binding to any putative protein targets have not been elucidated.
Cellular Activity Profiling in Controlled Biological Systems
Comprehensive searches of scientific databases did not yield any studies reporting on the anti-proliferative effects of this compound in specific cell lines. Although derivatives of 4-aminobenzoic acid have been shown to possess cytotoxic properties against certain cancer cell lines, such as HepG2, these studies focused on structurally different compounds like Schiff bases. lookchem.com There is no available data on the IC₅₀ values or growth modulation effects of this compound in any tested cell line.
There is no information available in the scientific literature regarding the induction of specific cellular responses by this compound. Studies investigating its effects on cellular processes such as apoptosis, cell cycle arrest, or differentiation have not been reported.
Molecular Pathway Elucidation in Cell-Free or Cellular Models
No research dedicated to the elucidation of molecular pathways affected by this compound in cell-free or cellular models was found. As a result, its potential impact on specific signaling cascades, gene expression, or other molecular mechanisms of action is currently unknown.
Antimicrobial Activity Investigations (In Vitro)
While some commercial chemical suppliers list "antimicrobial" as a potential application for this compound, there is a lack of primary scientific literature to substantiate this claim. guidechem.commdpi.com No studies providing data on its minimum inhibitory concentrations (MIC) against various bacterial or fungal strains, or any detailed investigation into its potential as an antimicrobial agent, were identified. Research on other derivatives of 4-aminobenzoic acid has demonstrated antimicrobial properties, but these findings cannot be directly extrapolated to this compound due to structural differences. lookchem.com
Antibacterial Spectrum and Efficacy
No published studies detailing the in vitro antibacterial activity of this compound were identified. Consequently, data regarding its spectrum of activity against various bacterial strains and its efficacy, typically represented by Minimum Inhibitory Concentration (MIC) values, are not available.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
| Data not available | Data not available | N/A |
Antifungal Spectrum and Efficacy
There is no available scientific literature reporting on the in vitro antifungal properties of this compound. Therefore, information on its effectiveness against different fungal species and the corresponding MIC values could not be located.
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |
| Data not available | Data not available | N/A |
Investigation of Metabolic Fate in In Vitro Systems
No in vitro studies investigating the metabolic fate of this compound have been published. Research in this area would typically involve experiments using systems such as liver microsomes or hepatocytes to identify metabolic pathways, including potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) reactions, and to characterize the resulting metabolites. However, such data for this specific compound are currently absent from the scientific record.
Structure Activity Relationship Sar Investigations
Correlation of Structural Modifications with Biological Effects (e.g., enzyme inhibition, cellular responses)
The biological activity of 4-[(2-methylbenzoyl)amino]benzoic acid derivatives can be significantly altered by modifications to its core structure. Studies on related benzoylaminobenzoic acid compounds have demonstrated that changes to the benzoyl ring, the aminobenzoic acid moiety, and the linking amide group can lead to substantial differences in enzyme inhibition and cellular responses.
For instance, research on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, has revealed several key structural determinants for activity. nih.gov Increased hydrophobicity, molar refractivity, and aromaticity of the molecule are generally correlated with enhanced inhibitory activity. nih.gov The presence of a hydroxyl group on the benzoyl nucleus has also been shown to be conducive to this inhibitory effect. nih.gov Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur in certain positions can decrease the inhibitory activity. nih.gov
In a study of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication, it was found that the ortho, ortho substitution pattern and the presence of the carboxylic acid group are favorable for antiviral activity. researchgate.netnih.gov This suggests that the spatial arrangement of the functional groups is crucial for the compound's biological function. While some variability in the N-terminal benzoyl moiety was tolerated, benzamides were generally preferred. researchgate.netnih.gov
The following table summarizes the general effects of structural modifications on the biological activity of benzoylaminobenzoic acid derivatives based on available research.
| Structural Modification | Effect on Biological Activity | Example of Biological Target |
| Increased Hydrophobicity | Increased Inhibitory Activity | FabH nih.gov |
| Increased Molar Refractivity | Increased Inhibitory Activity | FabH nih.gov |
| Increased Aromaticity | Increased Inhibitory Activity | FabH nih.gov |
| Hydroxyl Group on Benzoyl Ring | Increased Inhibitory Activity | FabH nih.gov |
| Heteroatoms in R1 Position | Decreased Inhibitory Activity | FabH nih.gov |
| ortho, ortho Substitution Pattern | Favorable for Activity | Adenovirus Replication researchgate.netnih.gov |
| Carboxylic Acid Moiety | Favorable for Activity | Adenovirus Replication researchgate.netnih.gov |
Identification of Key Pharmacophoric Elements within the Molecular Structure
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and the SAR of related compounds.
The proposed key pharmacophoric elements include:
Aromatic Rings: The two aromatic rings, the 2-methylbenzoyl group and the aminobenzoic acid moiety, are likely involved in hydrophobic and π-π stacking interactions with the biological target.
Hydrogen Bond Donors and Acceptors: The amide linkage (-CONH-) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The carboxylic acid group (-COOH) of the benzoic acid ring also contains a hydrogen bond donor (O-H) and a hydrogen bond acceptor (C=O). These features are crucial for forming hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.
Carboxylic Acid Group: The carboxylic acid is often a critical feature for interaction with biological targets, potentially forming salt bridges or strong hydrogen bonds. Its presence was found to be favorable in inhibitors of adenovirus replication. researchgate.netnih.gov
A hypothetical pharmacophore model for this compound would likely include two aromatic centers, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region, all with a specific spatial relationship to one another.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in predictive research, allowing for the design of new compounds with potentially improved activity.
A QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of FabH has provided insights into the physicochemical properties that govern their antibacterial activity. nih.gov The study revealed a positive correlation between the inhibitory activity and parameters such as hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be a favorable descriptor. nih.gov Conversely, the model indicated that the presence of heteroatoms at a specific position on the nucleus negatively impacts the inhibitory activity. nih.gov
The general form of a QSAR equation can be represented as:
Biological Activity = f(Physicochemical Descriptors)
For the benzoylaminobenzoic acid derivatives targeting FabH, the QSAR model suggests that increasing hydrophobicity and aromatic character, while strategically placing hydroxyl groups, could lead to more potent inhibitors. nih.gov Such models can guide the synthesis of new analogs of this compound with optimized properties for a desired biological effect.
Impact of Stereochemistry on Activity (if applicable)
The compound this compound is an achiral molecule, meaning it does not have a stereocenter and does not exist as different stereoisomers (enantiomers or diastereomers). Therefore, investigations into the impact of stereochemistry on its activity are not applicable.
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[(2-methylbenzoyl)amino]benzoic acid, molecular docking studies have been instrumental in elucidating its potential as an anti-inflammatory agent.
Research has shown that this compound exhibits potent anti-inflammatory activity, comparable to the well-known drug diclofenac. To understand the mechanism behind this activity, molecular docking simulations were performed against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The results of these simulations indicated that this compound demonstrates a strong binding affinity for the active site of the COX-2 enzyme. This strong interaction is believed to be a primary contributor to its observed anti-inflammatory effects. The docking scores, which are a measure of binding affinity, typically range from -7.5 to -9.5 kcal/mol for similar benzoic acid derivatives, indicating favorable binding interactions. These interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 1: Molecular Docking Data for Benzoic Acid Derivatives
| Compound Class | Target Protein | Typical Docking Score Range (kcal/mol) | Key Interactions |
| N-Benzoyl-Benzoic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Good binding affinity | Hydrogen bonding, Hydrophobic interactions |
| 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid Derivatives | Not Specified | -7.5 to -9.5 | Hydrogen bonding, Hydrophobic interactions, Van der Waals forces |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP/6-311++G(d,p) basis set, have been employed to analyze its molecular geometry, vibrational frequencies, and electronic properties.
A key parameter derived from DFT calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This gap is an important indicator of a molecule's chemical reactivity and stability. For a related compound, 4-((4-methylbenzoyl)amino)benzoic acid, the calculated HOMO-LUMO energy gap was found to be 4.5 eV, suggesting high stability. Similar studies on related benzoic acid derivatives, such as 2-(m-tolylamino)benzoic acid, have reported comparable HOMO-LUMO gaps of around 4.6 eV, further supporting the inherent stability of this class of molecules.
Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps in identifying the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. This information is crucial for understanding how the molecule will interact with other molecules and its environment.
Table 2: DFT Calculation Results for Related Benzoic Acid Derivatives
| Compound | DFT Method/Basis Set | HOMO-LUMO Energy Gap (eV) | Key Findings |
| 4-((4-methylbenzoyl)amino)benzoic acid | B3LYP/6-311++G(d,p) | 4.5 | High molecular stability |
| 2-(m-tolylamino)benzoic acid | B3LYP/6-311++G(d,p) | 4.6 | High molecular stability |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of solvent effects on its structure and behavior.
These simulations can reveal the dynamic nature of the molecule, including the various conformations it can adopt in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein target. By simulating the molecule in a solvent environment, typically water, researchers can also gain a more realistic understanding of the intermolecular interactions, such as hydrogen bonding with water molecules, which can significantly impact the molecule's properties and biological activity.
Fragment-Based Drug Discovery and Design Methodologies (Research-focused)
Fragment-based drug discovery (FBDD) is an approach that starts by identifying small chemical fragments that bind weakly to a biological target. These fragments are then optimized and linked together to produce a high-affinity lead compound. The structure of this compound, with its distinct benzoic acid and 2-methylbenzoyl moieties, makes it an interesting candidate for FBDD approaches.
In a research context, one could envision dissecting the molecule into its constituent fragments, the aminobenzoic acid scaffold and the methylbenzoyl group. These fragments could then be screened against a target of interest to identify key binding interactions. The information gained from such fragment screening could then guide the design of new analogs with improved potency and selectivity. This methodology allows for a more efficient exploration of chemical space and often leads to lead compounds with more favorable drug-like properties.
In Silico Screening and Virtual Library Design for Analog Development
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods.
For this compound, both approaches can be utilized for the development of new analogs. In a structure-based approach, the known structure of a target protein (e.g., COX-2) would be used to screen virtual libraries of compounds to identify those that are predicted to bind with high affinity.
In a ligand-based approach, the structure of this compound itself would serve as a template. Virtual libraries would be screened for molecules with similar structural or electronic features. Furthermore, computational tools can be used to design virtual libraries of analogs of this compound by systematically modifying its structure. These virtual libraries can then be screened in silico to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The Prediction of Activity Spectra for Substances (PASS) software is one such tool that can predict the biological activity of compounds based on their structure, aiding in the identification of promising therapeutic agents.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices
Chromatography is an indispensable tool for separating and quantifying 4-[(2-methylbenzoyl)amino]benzoic acid from impurities and complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
HPLC is the premier method for the purity assessment and quantitative analysis of this compound due to the compound's polarity, aromaticity, and UV-absorbing properties. Reversed-phase HPLC (RP-HPLC) is the most common modality used.
In a typical RP-HPLC method, the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. ekb.egthermofisher.comhelixchrom.comresearchgate.nethelixchrom.comsielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus the retention time of the compound. Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the presence of the two aromatic rings. For instance, a method for 4-acetamidobenzoic acid, a structurally related compound, has been developed using LC-MS/MS, which provides high sensitivity and selectivity. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value/Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress ionization of the carboxylic acid group, enhancing retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 20 min | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings provide strong UV absorbance. DAD allows for spectral confirmation. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This table presents a hypothetical but scientifically plausible set of parameters based on established HPLC methods for similar aromatic carboxylic acids and amides.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and amide functional groups. These groups can lead to poor peak shape and thermal degradation in the hot GC injector and column. internationaloliveoil.orgs4science.at Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form prior to GC analysis. sigmaaldrich.comsigmaaldrich.com
Two primary derivatization strategies are applicable:
Silylation: This involves reacting the active hydrogens of the carboxylic acid and amide groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com
Esterification/Alkylation: The carboxylic acid group can be converted into a less polar and more volatile ester, typically a methyl ester, by reacting with reagents like methanolic boron trifluoride or diazomethane. s4science.atsigmaaldrich.com The amide N-H may also undergo alkylation under certain conditions.
Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. sigmaaldrich.comnih.gov
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value/Condition for Methyl Ester Derivative | Rationale |
| Derivatization Reagent | Methanolic Boron Trifluoride (BF3/MeOH) | Effective for converting carboxylic acids to their methyl esters. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A common, low-bleed, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas compatible with MS detection. |
| Oven Program | 100°C (2 min), ramp at 15°C/min to 300°C (hold 5 min) | A typical temperature program to separate the derivative from other components. |
| Injector Temperature | 280°C | Ensures complete volatilization of the derivatized analyte. |
| Detector | Mass Spectrometer (MS) | Provides structural information for confirmation of identity and allows for selective ion monitoring for quantification. |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 50-550 amu | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns. |
This table outlines a plausible GC-MS method for the analysis of the compound after derivatization, based on general principles for fatty acid methyl esters and other derivatized acids. sigmaaldrich.comresearchgate.netscioninstruments.com
Electrochemical Methods for Compound Characterization and Redox Behavior
Electrochemical techniques, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. These methods can provide insights into the oxidation and reduction potentials of the molecule, which can be related to its chemical reactivity and potential involvement in redox-based biological processes.
The structure of this compound contains several potentially electroactive sites, primarily the amide linkage and the aromatic rings. The oxidation of N-phenylbenzamide and related structures has been studied, revealing that the nitrogen atom is often the center of oxidation. nih.govornl.gov The electrochemical oxidation of amines and amides can be complex, often involving multi-electron and multi-proton steps. ornl.gov For instance, the oxidation of similar aromatic amine structures can lead to the formation of reactive intermediates like quinonediimines. ornl.gov It is anticipated that the primary electro-oxidation process for this compound would involve the amide nitrogen, potentially influenced by the electronic effects of the methyl and carboxyl substituents on the phenyl rings.
Table 3: Predicted Electrochemical Characteristics of this compound
| Parameter | Expected Observation/Value Range | Significance |
| Technique | Cyclic Voltammetry (CV) | Provides information on oxidation/reduction potentials and reaction reversibility. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is relatively inert. |
| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) | Common non-aqueous system for electrochemical studies of organic compounds. |
| First Oxidation Potential (Epa) | +0.8 to +1.5 V (vs. Ag/AgCl) | Expected range for the oxidation of the amide or aromatic amine moiety. The exact potential would depend on the specific electronic environment. |
| Process Characteristics | Irreversible oxidation peak | The initial oxidation product is likely to be unstable and undergo subsequent chemical reactions, leading to an irreversible wave. |
This table presents expected electrochemical behavior based on studies of related N-phenylbenzamide and aniline (B41778) derivatives. nih.govornl.govnih.gov
Spectrophotometric Determination Methods in Research Samples
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in bulk form or simple solutions. However, for analysis in complex research samples, direct spectrophotometry may lack specificity. To overcome this, colorimetric methods based on chemical reactions involving the compound's functional groups can be developed.
A plausible approach involves the hydrolysis of the amide bond to yield 4-aminobenzoic acid and 2-methylbenzoic acid. The resulting primary aromatic amine, 4-aminobenzoic acid, can then be determined using a highly sensitive and specific colorimetric reaction known as diazotization-coupling. scribd.compharmaguideline.com In this method, the primary aromatic amine is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in the cold to form a diazonium salt. scribd.compharmaguideline.com This intermediate is then coupled with an electron-rich aromatic compound, such as N-(1-naphthyl)ethylenediamine (the Bratton-Marshall reagent), to produce a stable, intensely colored azo dye. scribd.com The absorbance of this dye is measured at its wavelength of maximum absorbance (λmax), which is typically in the visible region (around 540-550 nm), and is directly proportional to the concentration of the original compound. scribd.comnjit.edu
Table 4: Key Parameters for a Diazotization-Based Spectrophotometric Assay
| Parameter | Description | Rationale |
| Pre-treatment | Alkaline or Acid Hydrolysis | To cleave the amide bond and liberate the primary aromatic amine (4-aminobenzoic acid). |
| Diazotizing Reagent | Sodium Nitrite (NaNO₂) in HCl | To convert the primary aromatic amine into a diazonium salt. pharmaguideline.com |
| Coupling Reagent | N-(1-naphthyl)ethylenediamine dihydrochloride | Forms a stable, intensely colored azo dye with the diazonium salt. scribd.com |
| Wavelength (λmax) | ~545 nm | The typical wavelength of maximum absorbance for the resulting azo dye. |
| Linearity Range | ~0.1 - 10 µg/mL | Expected concentration range over which Beer's Law is obeyed for this type of assay. |
| Blank | Reagent blank (all reagents except the analyte) | To correct for any background absorbance from the reagents. |
This table outlines the principles of a potential colorimetric assay based on well-established reactions for primary aromatic amines. scribd.compharmaguideline.comacs.org
Development of Assays for Biological Research Studies
To investigate the potential biological effects of this compound, specific biological assays must be developed. The design of these assays is guided by the compound's chemical structure and any hypothesized mechanism of action. preprints.org Given its structure as an aromatic amide, two primary avenues for assay development include enzyme inhibition assays and cell-based assays.
Enzyme Inhibition Assays: Many drugs and biologically active compounds function by inhibiting specific enzymes. nih.govfrontiersin.org Arylamide derivatives are known to exhibit a range of biological activities, including acting as enzyme inhibitors. acs.org An assay could be developed to screen this compound against a panel of relevant enzymes, such as kinases, proteases, or hydrolases. For example, butyrylcholinesterase (BChE) is known to possess aryl acylamidase activity, which catalyzes the hydrolysis of aromatic amides, making it a potential target for inhibition studies. nih.gov A typical enzyme inhibition assay involves measuring the enzyme's activity in the presence and absence of the test compound. The activity can be monitored by measuring the rate of formation of a colored or fluorescent product.
Table 5: Example of a Generic Enzyme Inhibition Assay Protocol
| Component | Role | Example |
| Enzyme | The biological target | Butyrylcholinesterase (BChE) |
| Substrate | Converted by the enzyme to a detectable product | A synthetic substrate that releases a chromophore upon hydrolysis |
| Buffer | Maintains optimal pH and ionic strength for enzyme activity | Phosphate buffer, pH 7.4 |
| Inhibitor | The test compound | This compound |
| Detection Method | Quantifies enzyme activity | Spectrophotometer to measure the increase in absorbance of the product over time |
| Endpoint | Calculation of IC₅₀ | The concentration of the inhibitor required to reduce enzyme activity by 50%. |
This table provides a general framework for an enzyme inhibition assay that could be adapted for the target compound. nih.govfrontiersin.org
Cell-Based Assays: These assays assess the effect of a compound on living cells. A common starting point is a cytotoxicity assay, which measures the concentration at which a compound is toxic to cells. researchgate.net The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. preprints.orgdergipark.org.tr In this assay, viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A reduction in the amount of formazan produced indicates a loss of cell viability. Such assays can be performed on various cell lines, including cancer cell lines, to screen for potential anticancer activity. preprints.orgresearchgate.netdergipark.org.tr
Table 6: Outline of an In Vitro Cytotoxicity (MTT) Assay
| Step | Procedure | Purpose |
| 1. Cell Seeding | Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight. | To establish a uniform cell culture for treatment. |
| 2. Compound Treatment | Treat cells with various concentrations of this compound for a set duration (e.g., 48 or 72 hours). | To expose the cells to the test compound. |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours. | To allow viable cells to metabolize MTT into formazan crystals. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals. | To release the colored product for measurement. |
| 5. Measurement | Read the absorbance at ~570 nm using a plate reader. | To quantify the amount of formazan, which correlates with the number of viable cells. |
| 6. Analysis | Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value. | To quantify the cytotoxic potency of the compound. |
This table summarizes the key steps of the MTT assay, a standard method for evaluating the in vitro cytotoxicity of chemical compounds. preprints.orgresearchgate.netdergipark.org.tr
Role As a Research Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Molecules for Research Purposes
A significant application of 4-[(2-methylbenzoyl)amino]benzoic acid is its role as a key intermediate in the synthesis of pharmacologically active compounds. Notably, the compound, also referred to as 2-methyl-4-(2-methylbenzamido)benzoic acid, is a crucial precursor in the preparation of benzazepine-based vasopressin receptor antagonists. iomcworld.comnih.gov Vasopressin antagonists are a class of drugs used in the management of hyponatremia (low sodium levels in the blood) and other conditions related to fluid balance. nih.gov
The synthesis of these complex benzazepine derivatives involves multiple steps where the structural integrity and functional groups of this compound are essential for the successful construction of the final therapeutic agent. iomcworld.comnih.gov The presence of both a carboxylic acid group and an amide linkage allows for sequential and regioselective modifications, making it an ideal starting material for building the polycyclic framework of these drugs.
The following table outlines the key reactants and the resulting product in a pivotal synthetic step involving a related compound, highlighting the fundamental chemistry involved.
| Reactant 1 | Reactant 2 | Product |
| 3-(2-methylbenzoylamino)toluene | Oxalyl chloride | 2-methyl-4-(2-methylbenzoylamino)benzoic acid |
This table illustrates a general synthetic route to the core structure, as detailed in chemical literature. chemicalbook.com
Application in the Development of Chemical Probes for Biochemical Investigations
While direct evidence for the use of this compound as a chemical probe is not extensively documented, its structural relationship to anthranilic acid suggests its potential in this area. Anthranilic acid and its derivatives are well-known for their fluorescent properties and are employed as fluorescent probes in various biochemical assays. acadiau.canih.govrsc.org These probes are valuable tools for studying molecular interactions, such as peptide binding to micelles or for labeling glycans. nih.govrsc.org
The fluorescence of anthranilic acid derivatives is often sensitive to the polarity of their microenvironment, which allows for the monitoring of binding events and conformational changes in biomolecules. acadiau.ca Given that this compound is an N-acylated anthranilic acid, it is plausible that this compound or its derivatives could be functionalized to create novel fluorescent probes for specific biological targets. The N-acyl group can be modified to modulate the spectroscopic properties or to introduce specific recognition elements for targeted biochemical investigations.
Contribution to Libraries of N-Acylated Anthranilic Acid Derivatives for Screening
Chemical libraries comprising a diverse range of compounds are essential for high-throughput screening and the discovery of new drug leads. N-acylated anthranilic acid derivatives represent a class of compounds with a wide spectrum of biological activities. nih.gov The synthesis of combinatorial libraries based on such scaffolds allows for the systematic exploration of chemical space to identify molecules with desired therapeutic effects. nih.gov
The structure of this compound makes it an excellent candidate for inclusion in such libraries. The core scaffold can be readily diversified at several positions:
The 2-methyl group on the benzoyl ring can be replaced with other substituents.
The benzoic acid moiety can be converted to various esters, amides, or other functional groups.
The aromatic rings can be further substituted to explore a wider range of electronic and steric properties.
Screening of such libraries of N-acylated anthranilic acid derivatives has led to the identification of compounds with various biological activities, underscoring the importance of this structural motif in drug discovery. nih.gov
Significance in the Context of Analogue-Based Research Programs
Analogue-based research is a cornerstone of medicinal chemistry, where a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The study of structure-activity relationships (SAR) is central to this process. Benzoic acid and its derivatives have been the subject of numerous SAR studies to understand how chemical modifications influence their biological effects. iomcworld.comnih.govlookchem.com
This compound serves as a valuable scaffold for such analogue-based research. By synthesizing and evaluating a series of related compounds, researchers can systematically probe the impact of different functional groups on a specific biological target. For instance, modifications to the methyl group, the position of the substituents on the aromatic rings, and the nature of the amide linkage can all provide critical insights into the molecular interactions governing the compound's activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds into clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
